5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of an amino group, a fluorophenyl group, and a carbaldehyde group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A common method includes the use of alumina-silica-supported manganese dioxide (MnO₂) as a recyclable catalyst in water, yielding the desired product in high efficiency . The reaction is carried out at room temperature, making it an environmentally friendly approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable and efficient synthetic routes that can be adapted for large-scale production. The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of anti-inflammatory, anti-cancer, and antimicrobial agents. Its structural features make it a candidate for targeting specific biological pathways.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group enhances its binding affinity and specificity towards these targets. Pathways involved include signal transduction and metabolic pathways, where the compound modulates the activity of key proteins and enzymes.
Comparison with Similar Compounds
- 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-yl)(4-fluorophenyl)methanone
Comparison: Compared to its analogs, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the carbaldehyde group, which imparts distinct reactivity and chemical behavior. This functional group allows for further derivatization and modification, making it a versatile intermediate in synthetic chemistry.
Biological Activity
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an amino group at the 5-position of the pyrazole ring, a fluorophenyl substituent, and an aldehyde functional group, enhances its reactivity and interaction with biological targets.
- Molecular Formula : C10H9FN2O
- Molecular Weight : 190.17 g/mol
- Structure : The compound features a pyrazole ring with an aldehyde and an amino group, which are critical for its biological activity.
Biological Activity Overview
The compound has shown promise in various biological assays, particularly in the fields of oncology and inflammation. Its interactions with specific proteins involved in cellular signaling pathways suggest potential therapeutic applications.
Key Biological Interactions
- Mitogen-Activated Protein Kinase 14 (MAPK14) :
- Cytotoxicity :
Table 1: Cytotoxic Activity of Related Pyrazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 | 3.79 | |
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | NCI-H460 | 42.30 | |
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
Case Study: Inhibition of p38 MAP Kinase
In a study focused on high-throughput screening for p38 MAP kinase inhibitors, derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole were identified as selective inhibitors. The binding interactions were characterized using X-ray crystallography, revealing crucial hydrogen bonds that contribute to their selectivity .
Implications for Drug Development
The biological activities of this compound position it as a valuable scaffold in drug discovery:
- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.
- Anticancer Therapeutics : Its cytotoxic properties against various cancer cell lines indicate potential for further development as an anticancer agent.
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-8-1-3-9(4-2-8)14-10(12)7(6-15)5-13-14/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKKYBNZDJPPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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